Product packaging for 3-Methylisoquinoline-6-carbonitrile(Cat. No.:)

3-Methylisoquinoline-6-carbonitrile

Cat. No.: B11913547
M. Wt: 168.19 g/mol
InChI Key: QRHGHXDLDMHXTF-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-6-carbonitrile is a high-purity chemical building block designed for research applications. Isoquinoline carbonitrile derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Structurally related compounds have demonstrated promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species . Furthermore, nitrile-containing isoquinoline derivatives are being explored as potential entry inhibitors for coronaviruses, highlighting their relevance in antiviral research . A key area of investigation for methylisoquinoline carbonitriles is their antimalarial potential. Specifically, a 4-cyano-3-methylisoquinoline analogue has been identified as an inhibitor of Plasmodium falciparum, the parasite responsible for the most lethal form of human malaria . This compound, known as MB14, targets the parasite's sodium (Na+) efflux transporter PfATP4. Inhibition of this pump disrupts sodium homeostasis within the parasite, leading to osmotic swelling and lysis of infected erythrocytes . This mechanism of action is shared with other antimalarial compounds under preclinical development, underscoring the value of this chemical scaffold in parasitology and drug discovery . As a heterocyclic building block, this compound is also valuable in material science, where similar dihydroisoquinoline-4-carbonitrile derivatives have been developed and exhibit strong solid-state fluorescence with full-color-tunable emissions and mechanofluorochromic activities, making them candidates for use in sensors and encryption technologies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B11913547 3-Methylisoquinoline-6-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methylisoquinoline-6-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-4-11-5-9(6-12)2-3-10(11)7-13-8/h2-5,7H,1H3

InChI Key

QRHGHXDLDMHXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C#N)C=N1

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 3 Methylisoquinoline 6 Carbonitrile

Reactivity Patterns of the Isoquinoline (B145761) Core

The isoquinoline nucleus is an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structure imparts a unique reactivity to the molecule. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly when the nitrogen atom is quaternized. Conversely, the benzene ring can undergo electrophilic substitution, with the positions of substitution being influenced by the directing effects of the fused pyridine ring and the existing substituents.

In 3-methylisoquinoline-6-carbonitrile, the methyl group at the 3-position and the nitrile group at the 6-position further modulate the reactivity of the isoquinoline core. The methyl group, being an electron-donating group, can activate the pyridine ring towards certain reactions. The nitrile group, an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution.

Recent research has highlighted various synthetic methodologies for isoquinoline derivatives, which can be extrapolated to understand the potential reactions of the this compound core. For instance, palladium-catalyzed tandem allylation and intramolecular amination reactions have been used to construct the isoquinoline scaffold itself. nih.gov Additionally, cascade cyclizations and bimetallic relay catalysis represent advanced strategies for forming substituted isoquinolines. nih.gov These methods underscore the versatility of the isoquinoline core for further functionalization.

Transformations of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can undergo a wide array of transformations, providing access to diverse molecular architectures. researchgate.net Its electrophilic carbon atom makes it susceptible to nucleophilic attack, while the nitrogen atom's lone pair and the carbon-nitrogen triple bond's π-system allow for unique reactivities. researchgate.net

Conversion to Other Nitrogen-Containing Functional Groups

The nitrile group of this compound can be converted into several other nitrogen-containing functional groups through established chemical methods.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org In acidic hydrolysis, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. libretexts.org Basic hydrolysis involves the direct addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.org Both pathways proceed through an amide intermediate. libretexts.orglibretexts.org For instance, heating a nitrile with sulfuric acid can yield the corresponding carboxylic acid. libretexts.org

Reduction to Amines: The reduction of nitriles can lead to primary amines. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion which is then further reduced to the amine. libretexts.org

Conversion to Amides: The hydration of nitriles, often catalyzed by strong inorganic acids, can yield amides. google.com This reaction can be controlled to stop at the amide stage before further hydrolysis to the carboxylic acid.

A summary of potential conversions of the nitrile group is presented in the table below.

Starting Functional GroupReagents and ConditionsResulting Functional Group
NitrileH₃O⁺, heatCarboxylic Acid
Nitrile1. LiAlH₄, 2. H₂OPrimary Amine
NitrileH₂O, strong inorganic acidAmide

Participation in Cycloaddition and Annulation Reactions

The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds. researchgate.net

[3+2] Cycloaddition: Nitrile oxides, which are 1,3-dipoles, can undergo cycloaddition reactions with alkynes to form isoxazoles, a type of stable aromatic heterocycle. youtube.com While this reaction typically involves an external alkyne, the principle highlights the potential for the nitrile group to participate in ring-forming reactions. The reaction of nitrile oxides with the carbon-carbon double bonds of other molecules can also lead to the formation of five-membered heterocyclic rings. mdpi.com Metal-catalyzed 1,3-dipolar cycloadditions of nitrile oxides have also been explored, expanding the scope of these transformations. rsc.org

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. While specific examples for this compound are not detailed in the provided search results, the general reactivity of nitriles suggests their potential involvement in such reactions to construct more complex polycyclic systems.

Derivatization Strategies for Analytical Characterization

Derivatization is a common technique in analytical chemistry to enhance the detectability and separability of analytes. mdpi-res.com For a compound like this compound, derivatization can be employed for various analytical purposes, including chromatographic analysis and structure elucidation.

A prevalent strategy for the analysis of chiral substituted tetrahydroisoquinolines (THIQs), which are structurally related to isoquinolines, involves pre-column derivatization. scirp.org This method utilizes a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate, which reacts with the nitrogen atom of the heterocycle to form diastereomeric carbamates. scirp.org These diastereomers can then be separated and quantified using achiral gas chromatography (GC). scirp.org This approach has been shown to be effective for a range of substituted THIQs, suggesting its potential applicability to derivatives of this compound after reduction of the isoquinoline ring.

Another powerful derivatization method for compounds containing primary or secondary amine functionalities is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). mdpi.com This reagent reacts with amines to form stable, highly fluorescent adducts that are amenable to analysis by reversed-phase high-performance liquid chromatography (RPLC) coupled with mass spectrometry (UPLC-ESI-MS/MS). mdpi.com This technique offers high sensitivity and reproducibility. mdpi.com If the nitrile group of this compound were reduced to an amine, this derivatization strategy could be employed for its sensitive detection and quantification.

The table below summarizes potential derivatization strategies for analytical purposes.

Analyte TypeDerivatizing AgentAnalytical TechniquePurpose
Chiral Tetrahydroisoquinoline (reduced form)(–)-(1R)-Menthyl chloroformateGas Chromatography (GC)Enantiomeric separation and quantification
Amine (reduced from nitrile)6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)UPLC-ESI-MS/MSSensitive detection and quantification

Computational and Theoretical Investigations of Isoquinoline Carbonitrile Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. researchgate.net This method calculates the electron density of a system to determine its energy and other properties, providing a balance between computational cost and accuracy. researchgate.net For isoquinoline (B145761) systems, DFT, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), has been successfully employed to optimize molecular geometry and analyze electronic properties. tandfonline.comfigshare.com Such studies on the parent isoquinoline molecule reveal a dipole moment of 2.004 D, indicating a notable charge separation in the molecule. tandfonline.comfigshare.com The introduction of a methyl group at the C3 position and a carbonitrile group at the C6 position on the isoquinoline framework is expected to significantly modulate the electronic landscape of the parent structure.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and kinetic stability. nih.govwikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Table 1: Calculated FMO Properties of Isoquinoline and Predicted Trends for 3-Methylisoquinoline-6-carbonitrile.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
Isoquinoline tandfonline.comfigshare.com-5.5811.8013.78Baseline
This compoundHigher than Isoquinoline (Predicted)Lower than Isoquinoline (Predicted)< 3.78 (Predicted)More Reactive (Predicted)

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net

For this compound, the MEP would show a significant region of negative potential around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The electron-withdrawing nature of the nitrile group would create a localized region of positive potential around the carbon atom of the nitrile and adjacent ring carbons, marking them as potential sites for nucleophilic attack. The methyl group, being weakly electron-donating, would slightly increase the electron density on the ring system.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT provides insights into individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. acs.orgyoutube.com These simulations model the movements and interactions of atoms and molecules, providing a detailed view of intermolecular forces and bulk properties. nih.govrsc.org For a molecule like this compound, MD simulations can elucidate how molecules arrange themselves in a condensed phase.

Key intermolecular interactions for this system would include:

π-π Stacking: The planar aromatic rings of the isoquinoline core can stack on top of each other, a common interaction in aromatic systems that contributes to the stability of aggregates and crystals. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, which will lead to strong dipole-dipole interactions that influence its orientation and packing in liquids and solids.

Hydrogen Bonding: Although the molecule itself cannot donate hydrogen bonds, the nitrogen atom of the isoquinoline ring and the nitrile group can act as hydrogen bond acceptors, allowing for interactions with protic solvents or other hydrogen bond donors.

MD simulations can track properties such as radial distribution functions to understand solvation shells and the preferred orientation of solvent molecules around the solute. rsc.org

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing information on transition states, intermediates, and activation energies that are often difficult to probe experimentally. nih.gov For isoquinoline systems, computational studies have shed light on various synthetic routes, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as metal-catalyzed C-H activation pathways. acs.orgacs.orgpharmaguideline.com

By modeling the reaction pathways for the synthesis or subsequent functionalization of this compound, researchers can:

Identify the most favorable reaction pathway by comparing the activation energies of different potential routes.

Characterize the geometry of transition states , the highest energy points along a reaction coordinate.

Analyze the electronic changes that occur during a reaction, such as bond formation and breaking.

For instance, in a proposed synthesis, computational modeling could confirm whether a reaction proceeds through a concerted or a stepwise mechanism, and explain the observed regioselectivity by analyzing the stability of different possible intermediates. acs.orgacs.org This predictive power accelerates the development of efficient and selective synthetic methods for complex heterocyclic compounds. organic-chemistry.org

3 Methylisoquinoline 6 Carbonitrile As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Frameworks from Isoquinoline (B145761) Carbonitriles

The nitrile group is a chemically versatile functional group that can be transformed into a variety of other functionalities, making isoquinoline carbonitriles prime starting materials for the construction of fused heterocyclic systems. A notable strategy involves the cyclization of functionalized isoquinoline carbonitriles to form thieno[2,3-c]isoquinoline derivatives. nih.govbohrium.com These sulfur-containing fused systems are of significant interest due to their potential biological activities.

For instance, research has demonstrated the synthesis of substituted thieno[2,3-c]isoquinolines starting from 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(1H)-2-thiones. nih.gov Although this starting material is a more complex, partially saturated isoquinoline, the principle of using the cyano group as a key anchor for building an adjacent thiophene (B33073) ring is clearly illustrated. The reaction sequence often involves an initial S-alkylation followed by an intramolecular cyclization, where the nitrile group participates in the formation of the new heterocyclic ring.

This general approach highlights how the cyano group on the isoquinoline core can be leveraged to annulate (fuse) additional rings, leading to diverse and complex heterocyclic structures. The resulting thieno[2,3-c]isoquinolines can be further modified, for example, by reacting them with reagents like 2,5-dimethoxytetrahydrofuran (B146720) to introduce pyrrolyl substituents, thereby creating even more elaborate molecular frameworks. nih.gov

Table 1: Synthesis of Fused Heterocycles from a Cyanoisoquinoline Derivative nih.gov
Starting MaterialKey ReagentProduct ClassSignificance
7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(1H)-2-thioneN-Aryl-2-chloroacetamidesthieno[2,3-c]isoquinolinesDemonstrates the use of the cyano group to construct a fused thiophene ring.
Substituted thieno[2,3-c]isoquinoline2,5-Dimethoxytetrahydrofuran1-(Pyrrol-1-yl)-tetrahydrothieno[2,3-c]isoquinolinesShows further elaboration of the newly formed heterocyclic framework.

Strategies for the Synthesis of Natural Products Incorporating Isoquinoline Scaffolds

The isoquinoline skeleton is a recurring motif in a vast class of natural products known as isoquinoline alkaloids. rsc.orgacs.org These compounds exhibit a wide spectrum of biological activities and include well-known subclasses such as berberines, aporphines, and morphine alkaloids. rsc.org The synthesis of these complex natural products and their analogues is a major focus of organic chemistry. nih.govacs.org

Strategic functionalization of the isoquinoline core is paramount for the successful total synthesis of these molecules. Pre-functionalized building blocks, such as 3-methylisoquinoline-6-carbonitrile, are highly sought after. The methyl group at the C-3 position and the nitrile at the C-6 position provide specific points for chemical manipulation, allowing for the regioselective introduction of substituents and the construction of additional rings required for the target alkaloid. The nitrile group, for example, can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, opening up numerous pathways for further synthetic transformations.

Modern synthetic methods, including palladium-catalyzed cross-coupling reactions and various cyclization strategies, are often employed to build upon the isoquinoline framework. nih.govorganic-chemistry.org The presence of functional handles, as in this compound, is crucial for the application of these powerful synthetic tools.

Total Synthesis of Isoquinoline Alkaloids and Analogues

The total synthesis of isoquinoline alkaloids often relies on the clever construction of the core isoquinoline ring followed by its elaboration. nih.govrsc.org While a direct total synthesis employing this compound is not prominently documented in readily available literature, the strategies employed for related alkaloids highlight its potential.

For example, the synthesis of the fungal alkaloid TMC-120B, which possesses a furo[3,2-h]isoquinoline structure, relies on the efficient assembly of an 8-hydroxy-3-methylisoquinoline derivative. nih.gov This underscores the importance of having a robust method to access 3-methylisoquinoline (B74773) cores. A building block like this compound could serve as a valuable precursor for TMC-120B analogues. The nitrile group at the 6-position could be strategically manipulated to introduce different functional groups, leading to a library of related compounds for structure-activity relationship studies.

Future Outlook in 3 Methylisoquinoline 6 Carbonitrile Research

Development of Novel and Efficient Synthetic Pathways

The future of 3-methylisoquinoline-6-carbonitrile synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies. Current research in isoquinoline (B145761) synthesis is focused on late-stage functionalization and the use of modern catalytic systems, which could be pivotal in accessing this specific molecule.

One promising avenue is the application of transition-metal-catalyzed C-H activation and annulation reactions . These methods offer a powerful strategy for the construction of the isoquinoline core from readily available starting materials. For instance, a potential pathway could involve the palladium-catalyzed annulation of a suitably substituted benzonitrile with a propargyl alcohol derivative, which could introduce the methyl group at the C3 position. The development of catalysts that can achieve high regioselectivity for the C6-cyanation of a pre-formed 3-methylisoquinoline (B74773) skeleton is another area of active research.

Furthermore, advancements in photoredox catalysis could open new doors for the synthesis of this compound. Light-mediated reactions often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. A hypothetical photoredox-catalyzed cycloaddition could be envisioned to construct the isoquinoline framework with the desired substitution pattern.

Classic synthetic routes such as the Bischler-Napieralski or Pictet-Spengler reactions , which traditionally rely on β-phenylethylamine precursors, could also be reimagined with modern modifications. nih.gov The development of novel starting materials, such as β-phenylethylamines with a cyano-group precursor at the appropriate position, could make these classic reactions more applicable for the synthesis of this compound.

A summary of potential future synthetic strategies is presented in the table below:

Synthetic StrategyPotential PrecursorsKey Advantages
Palladium-Catalyzed C-H Activation/AnnulationSubstituted benzonitriles and propargyl alcoholsHigh atom economy, potential for high regioselectivity. mdpi.commdpi.comnih.gov
Photoredox CatalysisSimple aromatic and aliphatic building blocksMild reaction conditions, unique reactivity.
Modified Bischler-Napieralski/Pictet-SpenglerSubstituted β-phenylethylaminesUtilizes well-established reaction pathways. nih.gov

Exploration of Undiscovered Reactivity and Transformative Potential

The reactivity of this compound is largely unexplored, offering a fertile ground for chemical discovery. The interplay between the electron-withdrawing cyano group at the C6 position and the electron-donating methyl group at the C3 position is expected to impart unique chemical properties to the isoquinoline core.

The cyano group itself is a versatile functional handle that can be transformed into a variety of other functionalities. Future research will likely focus on the selective transformation of this group without affecting the isoquinoline core. Potential transformations include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-methylisoquinoline-6-carboxylic acid), which can serve as a precursor for amides and esters. libretexts.org

Reduction: The nitrile can be reduced to an aminomethyl group ( (3-methylisoquinolin-6-yl)methanamine) using reducing agents like lithium aluminum hydride. libretexts.org This primary amine could then be used in a variety of subsequent reactions to build more complex molecules.

Cycloaddition Reactions: The cyano group can participate as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. nih.govnih.govlibretexts.org This opens up avenues for the synthesis of complex polycyclic structures with potential biological activity.

The presence of the methyl group at the C3 position could also influence the reactivity of the isoquinoline ring. For instance, it may direct electrophilic substitution reactions or be a site for functionalization through C-H activation strategies.

The table below outlines some of the unexplored, yet potential, chemical transformations of this compound:

Functional GroupPotential TransformationResulting Functional GroupPotential Applications
Cyano (at C6)HydrolysisCarboxylic AcidSynthesis of amides, esters, and other carboxylic acid derivatives. libretexts.org
Cyano (at C6)ReductionAminomethylBuilding block for more complex molecules, introduction of nitrogen-containing functionalities. libretexts.org
Cyano (at C6)[2+2+2] CycloadditionFused Pyridine (B92270) RingAccess to novel polycyclic aromatic compounds with potential applications in materials science.
Methyl (at C3)C-H Activation/FunctionalizationVarious functional groupsLate-stage modification of the molecule to tune its properties.
Isoquinoline CoreDearomatization-CycloadditionFused non-aromatic ringsCreation of 3D molecular scaffolds for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-Methylisoquinoline-6-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves substituting a halogen (e.g., chloro) at the 6-position of the isoquinoline scaffold with a nitrile group. For example, reacting 3-methyl-6-chloroisoquinoline with copper(I) cyanide (CuCN) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (140°C) can yield the carbonitrile derivative. Catalysts like palladium or nickel may enhance efficiency .
  • Optimization : Parameters such as solvent choice (DMF vs. DMSO), reaction time (12–24 hours), and catalyst loading (5–10 mol%) should be systematically tested. Monitoring via TLC or HPLC ensures intermediate purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and methyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11_{11}H8_{8}N2_{2}) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in analogous thienopyridine carbonitriles .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis ensure ≥95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, trifluoromethyl) at the 3- or 6-positions to modulate electronic properties.
  • Biological Assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) for antimicrobial activity or cancer cell lines (e.g., HeLa) for cytotoxicity .
  • Data Correlation : Use regression models to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How can researchers resolve contradictions in reported biological activities of isoquinoline carbonitrile derivatives?

  • Case Study : If Compound A shows antibacterial activity in one study but not another:

Reproduce Experiments : Standardize protocols (e.g., MIC testing, inoculum size).

Purity Verification : Re-analyze compounds via LC-MS to rule out degradation .

Contextual Factors : Assess differences in bacterial strains, growth media, or solvent carriers (e.g., DMSO concentration) .

  • Meta-Analysis : Cross-reference data from PubChem or peer-reviewed studies to identify trends .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase) or receptors. Focus on π-π stacking with aromatic residues and hydrogen bonds with the nitrile group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • Validation : Compare computational results with experimental IC50_{50} values from enzymatic assays .

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